molecular formula C16H16ClN3O4S B331197 1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B331197
M. Wt: 381.8 g/mol
InChI Key: VCGDAIVFCUMTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group and a nitrophenylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylpiperazine and 4-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a base to facilitate the reaction.

    Synthetic Route: The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the piperazine nitrogen, resulting in the formation of the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl or nitrophenylsulfonyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: This compound lacks the nitrophenylsulfonyl group and may exhibit different chemical and biological properties.

    4-Nitrophenylsulfonylpiperazine: This compound lacks the chlorophenyl group and may have different reactivity and applications.

    Other Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared to highlight the unique properties of this compound.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16ClN3O4S/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)25(23,24)16-7-5-15(6-8-16)20(21)22/h1-8H,9-12H2

InChI Key

VCGDAIVFCUMTMK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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